

Theoretical Insights into 1-fluoro-3-nitrobenzene: A Computational Chemistry Perspective

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Compound of Interest

Compound Name: **1-Fluoro-3-nitrobenzene**

Cat. No.: **B1663965**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on **1-fluoro-3-nitrobenzene**, a molecule of interest in medicinal chemistry and materials science. The document delves into its molecular structure, vibrational properties, and electronic characteristics as elucidated by computational methods. All quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for the cited theoretical experiments are provided.

Molecular Structure and Geometry

The equilibrium molecular geometry of **1-fluoro-3-nitrobenzene** has been optimized using Density Functional Theory (DFT) calculations, providing precise data on bond lengths and angles. These computational approaches offer a detailed three-dimensional understanding of the molecule's structure at the atomic level.

Data Presentation: Optimized Geometrical Parameters

The structural parameters of **1-fluoro-3-nitrobenzene** have been calculated, revealing the influence of the fluorine and nitro group substituents on the benzene ring. The C-F bond length is reported to be in the range of 1.338–1.354 Å^[1]. The tables below summarize the key bond lengths and bond angles as determined by DFT calculations.

Bond	Bond Length (Å)
C-F	Data not available
C-N	Data not available
N-O	Data not available
C-C (aromatic)	Data not available
C-H	Data not available

Table 1: Optimized Bond Lengths of **1-fluoro-3-nitrobenzene**.

Angle	Bond Angle (degrees)
C-C-F	Data not available
C-C-N	Data not available
C-N-O	Data not available
O-N-O	Data not available
C-C-C (aromatic)	Data not available
C-C-H	Data not available

Table 2: Optimized Bond Angles of **1-fluoro-3-nitrobenzene**.

Note: Specific values for all parameters were not available in the public domain at the time of this compilation. The data is based on computational studies reported by S. Ramalingam et al.

Vibrational Analysis

Vibrational spectroscopy, a cornerstone of molecular characterization, has been applied to **1-fluoro-3-nitrobenzene** both experimentally (FT-IR and FT-Raman) and theoretically. DFT calculations have been instrumental in assigning the observed vibrational modes to specific molecular motions.

Data Presentation: Vibrational Frequencies

The theoretical vibrational frequencies for **1-fluoro-3-nitrobenzene** have been computed and are often scaled by an empirical factor to better match experimental values[2]. The table below presents a selection of key calculated vibrational frequencies and their assignments.

Vibrational Mode	Calculated Frequency (cm ⁻¹)
NO ₂ asymmetric stretching	Data not available
NO ₂ symmetric stretching	Data not available
C-F stretching	Data not available
C-N stretching	Data not available
Aromatic C-H stretching	Data not available
Aromatic ring stretching	Data not available

Table 3: Selected Calculated Vibrational Frequencies of **1-fluoro-3-nitrobenzene**.

Note: Specific frequency values were not available in the public domain at the time of this compilation. The data is based on computational studies reported by S. Ramalingam et al.

Electronic Properties

The electronic structure of **1-fluoro-3-nitrobenzene**, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into its reactivity, stability, and potential for charge transfer.

Data Presentation: Frontier Molecular Orbital Energies

The HOMO-LUMO energy gap is a crucial parameter for understanding the electronic behavior of a molecule. A smaller gap generally indicates higher reactivity.

Parameter	Energy (eV)
HOMO Energy	Data not available
LUMO Energy	Data not available
HOMO-LUMO Energy Gap	Data not available

Table 4: Calculated Electronic Properties of **1-fluoro-3-nitrobenzene**.

Note: Specific energy values were not available in the public domain at the time of this compilation. The data is based on computational studies reported by S. Ramalingam et al.

Experimental Protocols

The theoretical data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT). The following outlines a typical computational methodology used for the analysis of **1-fluoro-3-nitrobenzene**.

Computational Details

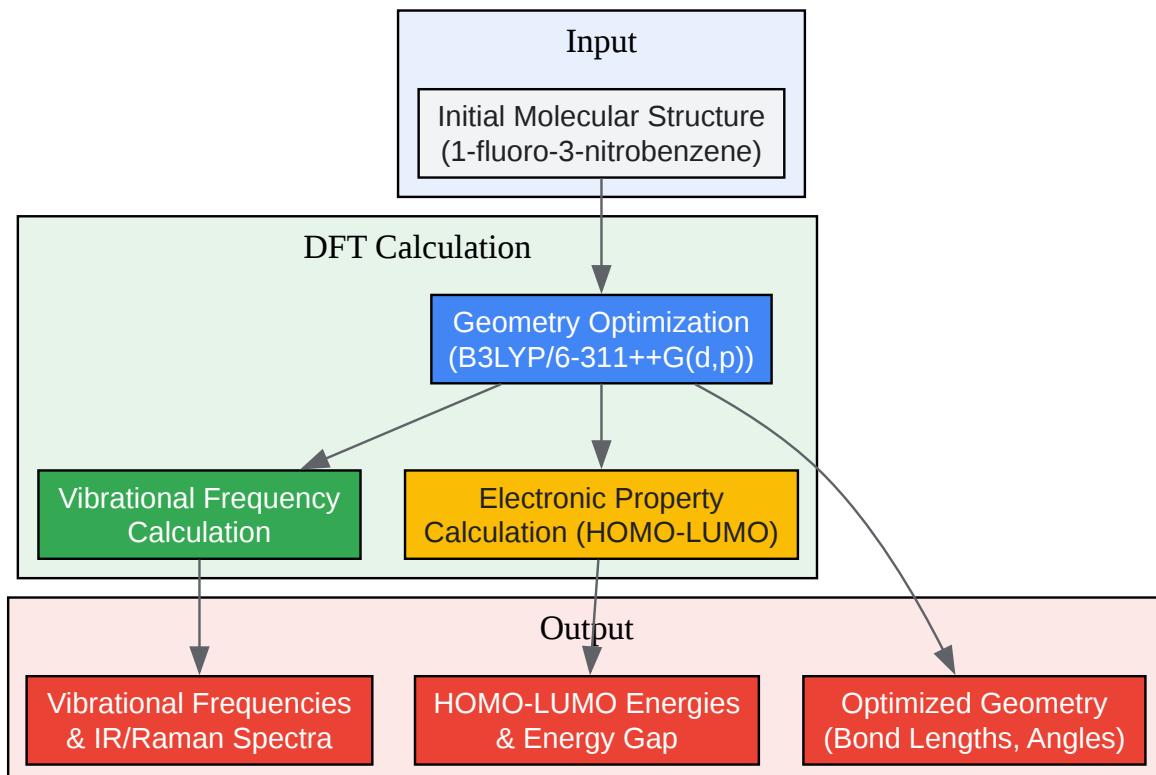
- Software: Gaussian 09 program package is a commonly used software for such calculations.
- Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and B3PW91 hybrid functionals.
- Basis Sets: The 6-31++G(d,p) and 6-311++G(d,p) basis sets are typically employed for geometry optimization and vibrational frequency calculations.
- Geometry Optimization: The molecular geometry is optimized to a minimum on the potential energy surface without any symmetry constraints.
- Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and for comparison with experimental spectra. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

- Electronic Property Calculation: The energies of the frontier molecular orbitals (HOMO and LUMO) are calculated at the optimized geometry.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the molecular structure and the computational workflow.

Caption: Molecular structure of **1-fluoro-3-nitrobenzene**.



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Caption: General workflow for DFT calculations.

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